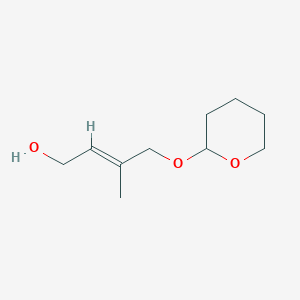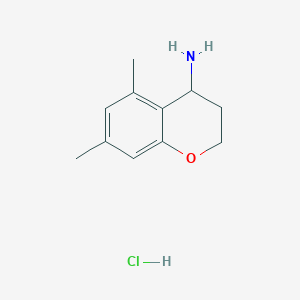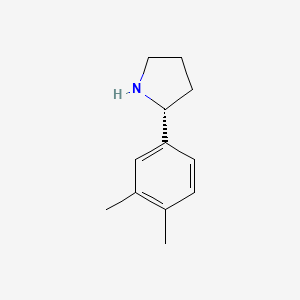
(R)-2-(3,4-Dimethylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3,4-Dimethylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring attached to a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3,4-Dimethylphenyl)pyrrolidine typically involves the reaction of 3,4-dimethylbenzaldehyde with a suitable amine, followed by cyclization to form the pyrrolidine ring. One common method involves the use of a Grignard reagent, such as 3,4-dimethylphenylmagnesium bromide, which reacts with a suitable precursor to form the desired compound .
Industrial Production Methods
Industrial production of ®-2-(3,4-Dimethylphenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-(3,4-Dimethylphenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-2-(3,4-Dimethylphenyl)pyrrolidine can yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
®-2-(3,4-Dimethylphenyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of ®-2-(3,4-Dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-2-(3,4-Dimethylphenyl)pyrrolidine include:
- ®-2-(3,4-Dimethylphenyl)ethylamine
- ®-2-(3,4-Dimethylphenyl)morpholine
- ®-2-(3,4-Dimethylphenyl)piperidine
Uniqueness
What sets ®-2-(3,4-Dimethylphenyl)pyrrolidine apart from these similar compounds is its unique combination of a pyrrolidine ring and a 3,4-dimethylphenyl group. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(2R)-2-(3,4-dimethylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-9-5-6-11(8-10(9)2)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3/t12-/m1/s1 |
InChI Key |
UWEGZHRBGMAQHN-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2CCCN2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(3-Hydroxypropyl)pyridin-3-yl]boronic acid](/img/structure/B12965741.png)
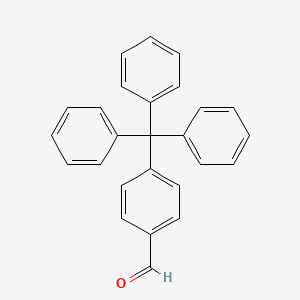
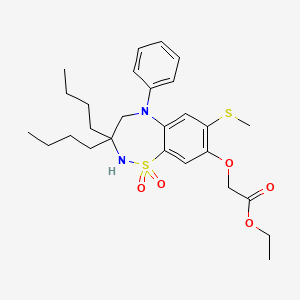
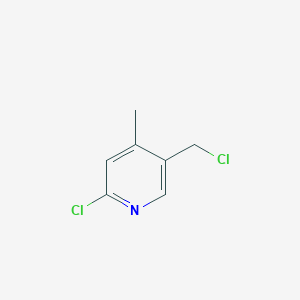

![6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide](/img/structure/B12965783.png)
![7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12965790.png)
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12965792.png)
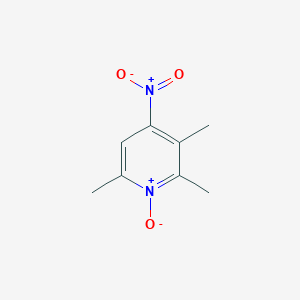
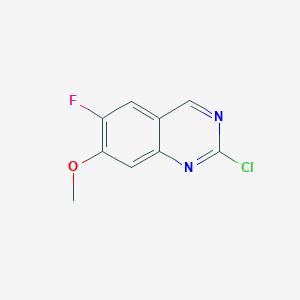
![Benzyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12965811.png)
